2-Oxopomolic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

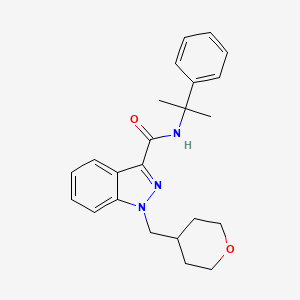

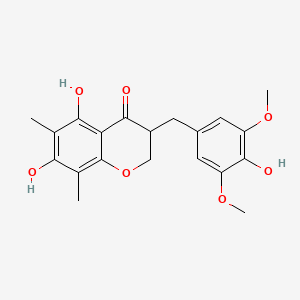

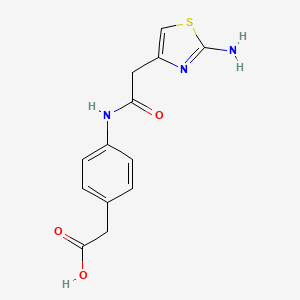

2-Oxopomolic acid is a triterpenoid compound with the molecular formula C30H46O5 and a molecular weight of 486.68 g/mol . It is known for its white to light yellow crystalline appearance and is relatively stable under normal conditions . This compound is primarily used in chemical synthesis and has shown potential in various scientific research applications.

作用机制

Target of Action

2-Oxopomolic acid is a triterpenoid compound that has been found to exhibit cytotoxic activity and radical-scavenging activities . These activities suggest that the compound’s primary targets may be involved in cell survival and oxidative stress pathways.

Mode of Action

Its cytotoxic and radical-scavenging activities suggest that it may interact with its targets to induce cell death and neutralize harmful free radicals . This could result in the inhibition of cell proliferation and the protection of cells from oxidative damage.

Biochemical Pathways

This compound may affect several biochemical pathways due to its cytotoxic and radical-scavenging activities. For instance, it may influence pathways involved in cell survival and death, such as apoptosis and autophagy. Additionally, it may affect pathways related to oxidative stress, such as the antioxidant response pathway .

Result of Action

The cytotoxic activity of this compound suggests that it may induce cell death, potentially leading to the inhibition of cell proliferation . Its radical-scavenging activity indicates that it may protect cells from oxidative damage by neutralizing harmful free radicals . These actions could result in the suppression of tumor growth and the protection of normal cells from oxidative stress.

生化分析

Biochemical Properties

It is known to exhibit cytotoxic activity and radical-scavenging activities similar to that of the reference antioxidant alpha-tocopherol (vitamin E) .

Cellular Effects

2-Oxopomolic acid has been shown to have a significant decrease in intracellular melanin content in B16-F10 cells, and in culture media melanin

Molecular Mechanism

Its cytotoxic and radical-scavenging activities suggest that it may interact with various biomolecules in the cell, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Its cytotoxic activity suggests that it may have threshold effects and could potentially exhibit toxic or adverse effects at high doses .

Transport and Distribution

Its low solubility suggests that it may require specific transporters or binding proteins for its localization or accumulation .

准备方法

2-Oxopomolic acid can be synthesized through several chemical routes. One common method involves the extraction and isolation from natural sources such as the bark and stem of Polylepis racemosa . The process typically includes filtration, concentration, and partitioning with solvents like n-hexane and dichloromethane, followed by column chromatography over silica gel . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

化学反应分析

2-Oxopomolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It serves as an intermediate in the synthesis of other organic compounds.

Industry: Its role as a chemical intermediate makes it valuable in the production of various industrial chemicals.

相似化合物的比较

2-Oxopomolic acid is structurally similar to other triterpenoids such as:

- Ursolic acid

- Pomolic acid

- Corosolic acid

Compared to these compounds, this compound has unique inhibitory effects on soluble epoxide hydrolase, making it a distinct candidate for cardiovascular research . Its specific molecular interactions and stability also differentiate it from other similar triterpenoids.

属性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-11-oxo-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,20-23,32,35H,9-16H2,1-7H3,(H,33,34)/t17-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZKQSIAHGHXDL-SGOBLLPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=O)C(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(=O)[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action for 2-oxopomolic acid's inhibitory effect on soluble epoxide hydrolase (sEH)?

A1: this compound acts as a non-competitive inhibitor of sEH, binding to an allosteric site rather than directly competing with the substrate. [] Molecular simulations suggest that it binds to the right pocket adjacent to the enzyme's active site. [] This binding interferes with the enzyme's activity, ultimately leading to reduced hydrolysis of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules with anti-inflammatory and vasodilatory effects, suggesting that sEH inhibition by this compound could be beneficial for cardiovascular health.

Q2: Does this compound exhibit inhibitory effects on other enzymes besides sEH?

A2: Yes, this compound has shown significant inhibitory activity against α-glucosidase, even surpassing the potency of the commonly used drug acarbose. [] This suggests potential applications for this compound in managing blood sugar levels and treating type 2 diabetes.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, its structure can be deduced from its name and classification as a triterpenoid. Based on this, its molecular formula is likely C30H46O4, and its molecular weight would be 470.68 g/mol.

Q4: How does the structure of this compound compare to other similar triterpenoids, and does this affect its activity?

A4: this compound is structurally related to ursolic acid and pomolic acid. [, ] These compounds share the same ursane triterpene skeleton but differ in the functional groups attached. These structural variations can significantly impact their biological activity. For example, this compound exhibits greater anti-HIV activity compared to ursolic acid. [] Further research exploring structure-activity relationships could identify key structural features responsible for specific activities.

Q5: From which natural sources can this compound be isolated?

A5: this compound has been isolated from various plant sources, including:

- Malus domestica (Fuji apples) []

- Agrimonia pilosa []

- Polylepis racemosa []

- Rosa species (red rose petals) []

- Annurca apples []

- Sorbaria sorbifolia []

- Leucosidea sericea []

Q6: Have there been any in vivo studies on the effects of this compound?

A6: While one study mentioned promising potential for this compound to be further investigated in cell-based assays and in vivo cardiovascular tests, [] the provided abstracts do not provide details on specific in vivo studies conducted with this compound. Further research is needed to understand its absorption, distribution, metabolism, and excretion, as well as its efficacy and safety in living organisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

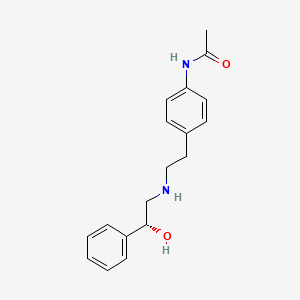

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)